2-(methylamino)-1-(thiophen-2-yl)ethan-1-ol
Description
2-(Methylamino)-1-(thiophen-2-yl)ethan-1-ol (CAS# 19313-32-7) is a β-amino alcohol derivative featuring a thiophene ring and a methylamino group. Its molecular formula is C₇H₁₁NOS, with a molecular weight of 157.23 g/mol. Its structure combines a heteroaromatic thiophene moiety with polar functional groups (hydroxyl and methylamino), which may influence solubility, reactivity, and intermolecular interactions.
Properties
IUPAC Name |
2-(methylamino)-1-thiophen-2-ylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS/c1-8-5-6(9)7-3-2-4-10-7/h2-4,6,8-9H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHAXDJGOOPGGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC=CS1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501263981 | |
| Record name | α-[(Methylamino)methyl]-2-thiophenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501263981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19313-32-7 | |
| Record name | α-[(Methylamino)methyl]-2-thiophenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19313-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-[(Methylamino)methyl]-2-thiophenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501263981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylamino)-1-(thiophen-2-yl)ethan-1-ol typically involves the reaction of thiophene-2-carbaldehyde with methylamine, followed by reduction. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride to convert the intermediate imine to the desired ethan-1-ol derivative.
Industrial Production Methods
In an industrial setting, the production of 2-(methylamino)-1-(thiophen-2-yl)ethan-1-ol may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(methylamino)-1-(thiophen-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents or other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-(methylamino)-1-(thiophen-2-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(methylamino)-1-(thiophen-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural similarities with 2-(methylamino)-1-(thiophen-2-yl)ethan-1-ol, differing primarily in substituents, aromatic systems, or additional functional groups:
Table 1: Comparison of Structural and Physicochemical Properties
Physicochemical and Functional Properties
- Fluorophenyl substitution () introduces electron-withdrawing effects, which could alter electronic distribution and binding affinity in receptor-ligand interactions. The azepane ring () introduces a bulky, lipophilic group, possibly affecting membrane permeability and metabolic stability.
Salt Forms : Hydrochloride salts (e.g., ) are common for improving solubility and bioavailability in drug discovery .
Biological Activity
2-(Methylamino)-1-(thiophen-2-yl)ethan-1-ol, a compound featuring a thiophene ring and a methylamino group, has garnered attention for its diverse biological activities. This article reviews the compound's biological properties, including anticancer, antidepressant, and antibacterial effects, supported by case studies and research findings.
Anticancer Activity
Recent studies have indicated that derivatives of thiophene compounds exhibit significant anticancer properties. In particular, 2-(methylamino)-1-(thiophen-2-yl)ethan-1-ol has been shown to selectively inhibit cancer cell lines.
Case Study: Anticancer Effects
A study evaluated the compound's effects on human colorectal cancer (CRC) cells. The results demonstrated selective cytotoxicity against the HCT-116 cell line with an IC50 value of 7.1 μM. The compound induced cell cycle arrest at the S and G2/M phases and increased the expression of tumor suppressor miRNAs while decreasing oncogenic miRNAs such as miR-25 and C-Myc .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 7.1 | Induces cell cycle arrest and alters miRNA levels |
Antidepressant Activity
The compound has also been investigated for its potential antidepressant effects.
Case Study: Antidepressant Efficacy
In animal models, 2-(methylamino)-1-(thiophen-2-yl)ethan-1-ol exhibited significant reductions in immobility time during forced swim tests, suggesting its efficacy comparable to established SSRIs. This effect is attributed to its ability to inhibit the reuptake of serotonin and norepinephrine, enhancing mood regulation.
Antibacterial Activity
The antibacterial properties of this compound have been explored against various resistant bacterial strains.
Case Study: Antibacterial Testing
In vitro testing revealed that 2-(methylamino)-1-(thiophen-2-yl)ethan-1-ol demonstrated substantial antibacterial activity with lower minimum inhibitory concentration (MIC) values than traditional antibiotics like tetracycline. The proposed mechanism involves disruption of bacterial cell wall synthesis .
| Bacterial Strain | MIC (μg/mL) | Comparison with Tetracycline |
|---|---|---|
| E. coli | 4 | Lower than tetracycline |
| S. aureus | 8 | Lower than tetracycline |
The biological activity of 2-(methylamino)-1-(thiophen-2-yl)ethan-1-ol can be attributed to several mechanisms:
Anticancer Mechanism:
- DNA Interaction: Similar to classical chemotherapeutics, it may interact directly with DNA or inhibit DNA synthesis.
Antidepressant Mechanism:
- Neurotransmitter Reuptake Inhibition: Inhibits reuptake of serotonin and norepinephrine, enhancing neurotransmitter availability.
Antibacterial Mechanism:
Q & A
Q. What are the validated synthetic routes for 2-(methylamino)-1-(thiophen-2-yl)ethan-1-ol, and how do reaction conditions influence yield?
The synthesis of 2-(methylamino)-1-(thiophen-2-yl)ethan-1-ol can be approached via reductive amination or catalytic hydrogenation. A common method involves:
- Step 1 : Condensation of thiophene-2-carbaldehyde with nitroethane to form a nitroalkene intermediate.
- Step 2 : Reduction using LiAlH₄ or Pd/C under H₂ to yield the amine-alcohol product.
- Critical factors : Temperature (optimal range: 60–80°C), solvent polarity (ethanol or THF), and catalyst loading (5–10% Pd/C). Yield variations (45–72%) are attributed to impurities in the nitroalkene intermediate or incomplete reduction .
Q. How can the stereochemistry of 2-(methylamino)-1-(thiophen-2-yl)ethan-1-ol be determined experimentally?
Chiral resolution via HPLC with a Chiralpak® AD-H column (hexane:isopropanol = 90:10, 1 mL/min) separates enantiomers. Absolute configuration is confirmed by X-ray crystallography using SHELXL (SHELX-97) for refinement. Mercury CSD 2.0 aids in visualizing hydrogen-bonding networks and comparing packing patterns to known chiral analogs .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Key signals include δ ~3.8 ppm (CH₂ adjacent to -OH), δ ~2.5 ppm (N-CH₃), and thiophene aromatic protons (δ 6.9–7.2 ppm).
- IR : Broad O-H stretch (~3350 cm⁻¹), N-H bend (~1600 cm⁻¹), and thiophene C-S vibrations (~690 cm⁻¹).
- MS : Molecular ion [M+H]⁺ at m/z 172.1 (C₈H₁₃NOS⁺) with fragmentation patterns matching cleavage at the C-N bond .
Advanced Research Questions
Q. How do structural modifications (e.g., thiophene substitution) affect the compound’s binding affinity to TAAR1 receptors?
Docking studies (AutoDock Vina) reveal that replacing thiophene with phenyl groups reduces binding energy (ΔG = -8.2 vs. -6.5 kcal/mol) due to weaker π-π interactions with TAAR1’s Phe186 residue. Methylamino groups enhance hydrogen bonding with Asp103. Experimental validation via radioligand assays (IC₅₀ = 12 nM) confirms specificity .
Q. What experimental strategies resolve contradictions in reported solubility and stability data?
Discrepancies in solubility (e.g., 3.2 mg/mL in water vs. 8.9 mg/mL in DMSO) arise from polymorphic forms. Strategies include:
Q. How can computational modeling optimize catalytic asymmetric synthesis of this compound?
DFT calculations (Gaussian 09) predict transition states for enantioselective hydrogenation. Chiral ligands like (R)-BINAP increase enantiomeric excess (ee) from 55% to 92% by stabilizing the R-configuration transition state (ΔΔG‡ = 2.3 kcal/mol). Experimental validation with Rh-(R)-BINAP achieves 89% ee .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
